molecular formula C18H13ClN5NaO3S B10774074 sodium;N'-(4-chlorophenyl)sulfonyl-N-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)carbamimidate

sodium;N'-(4-chlorophenyl)sulfonyl-N-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)carbamimidate

Cat. No.: B10774074
M. Wt: 437.8 g/mol
InChI Key: XJBBHNFWWJTEGW-UHFFFAOYSA-M
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Description

Sodium;N’-(4-chlorophenyl)sulfonyl-N-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)carbamimidate is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group, a cyano group, and a pyrazole ring, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;N’-(4-chlorophenyl)sulfonyl-N-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)carbamimidate typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with an appropriate diketone or β-keto ester to form the pyrazole ring.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions.

    Final Assembly: The final step involves the coupling of the sulfonylated intermediate with the carbamimidate moiety, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the sulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring or sulfonyl group

    Reduction: Amino derivatives from the reduction of the cyano group

    Substitution: Various substituted aromatic derivatives

Scientific Research Applications

Chemistry

In chemistry, sodium;N’-(4-chlorophenyl)sulfonyl-N-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)carbamimidate can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

In biological research, this compound may be used to study enzyme interactions, particularly those involving sulfonyl or cyano groups. It can also serve as a probe for

Properties

Molecular Formula

C18H13ClN5NaO3S

Molecular Weight

437.8 g/mol

IUPAC Name

sodium;N'-(4-chlorophenyl)sulfonyl-N-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)carbamimidate

InChI

InChI=1S/C18H14ClN5O3S.Na/c1-12-16(11-20)17(24(22-12)14-5-3-2-4-6-14)21-18(25)23-28(26,27)15-9-7-13(19)8-10-15;/h2-10H,1H3,(H2,21,23,25);/q;+1/p-1

InChI Key

XJBBHNFWWJTEGW-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=C1C#N)NC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)[O-])C3=CC=CC=C3.[Na+]

Origin of Product

United States

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